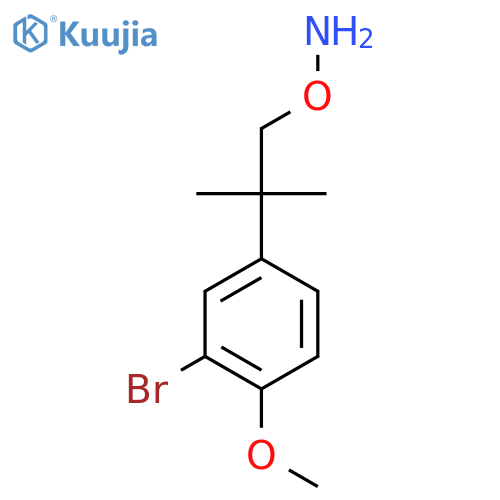Cas no 2229149-52-2 (O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine)

2229149-52-2 structure
商品名:O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine
O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine
- 2229149-52-2
- EN300-1908313
- O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine
-
- インチ: 1S/C11H16BrNO2/c1-11(2,7-15-13)8-4-5-10(14-3)9(12)6-8/h4-6H,7,13H2,1-3H3
- InChIKey: VFEAPQSMSIBQMM-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C(C)(C)CON)OC
計算された属性
- せいみつぶんしりょう: 273.03644g/mol
- どういたいしつりょう: 273.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 44.5Ų
O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908313-0.05g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 0.05g |
$1224.0 | 2023-09-18 | ||
| Enamine | EN300-1908313-2.5g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 2.5g |
$2856.0 | 2023-09-18 | ||
| Enamine | EN300-1908313-1.0g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 1g |
$1458.0 | 2023-06-02 | ||
| Enamine | EN300-1908313-0.25g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 0.25g |
$1341.0 | 2023-09-18 | ||
| Enamine | EN300-1908313-5g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 5g |
$4226.0 | 2023-09-18 | ||
| Enamine | EN300-1908313-0.1g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 0.1g |
$1283.0 | 2023-09-18 | ||
| Enamine | EN300-1908313-5.0g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 5g |
$4226.0 | 2023-06-02 | ||
| Enamine | EN300-1908313-0.5g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 0.5g |
$1399.0 | 2023-09-18 | ||
| Enamine | EN300-1908313-10g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 10g |
$6266.0 | 2023-09-18 | ||
| Enamine | EN300-1908313-10.0g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 10g |
$6266.0 | 2023-06-02 |
O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
2229149-52-2 (O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine) 関連製品
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
